tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate is an organic compound that features a tert-butyl group, a difluorocyclopropene ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate typically involves the following steps:
Formation of the difluorocyclopropene ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the tert-butyl group: This step involves the use of tert-butyl alcohol or a tert-butyl halide in the presence of a base to form the tert-butylated intermediate.
Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate or a similar reagent to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropene derivatives, while reduction could produce difluorocyclopropane derivatives.
Scientific Research Applications
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The difluorocyclopropene ring and carbamate group may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
Difluorocyclopropane derivatives: Compounds with similar structural features but different functional groups.
Methyl carbamate: Another related compound with a simpler structure.
Uniqueness
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate is unique due to the combination of its tert-butyl group, difluorocyclopropene ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQZPJSQWISPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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